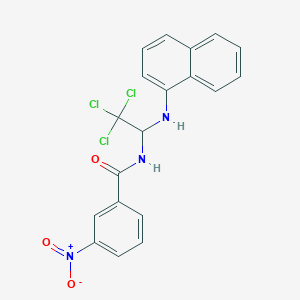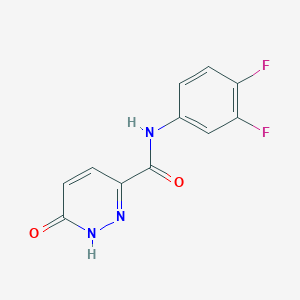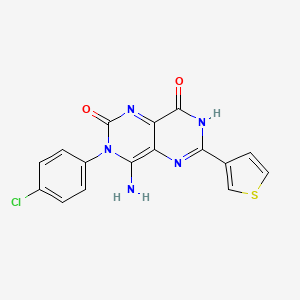![molecular formula C19H21N5O B2965723 1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034588-46-8](/img/structure/B2965723.png)
1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a common structure in many biologically active compounds . The presence of the phenyl group and the tetrahydropyrazolo[1,5-a]pyridin-3-yl group could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, phenyl ring, and tetrahydropyrazolo[1,5-a]pyridin-3-yl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring, phenyl group, and tetrahydropyrazolo[1,5-a]pyridin-3-yl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its boiling and melting points .科学的研究の応用
Neurodegenerative Disease Modeling
This compound may serve as a precursor or an analog to neurotoxins used in creating animal models for neurodegenerative diseases like Parkinson’s disease. Its structural similarity to MPTP, a neurotoxin that can induce Parkinsonism, suggests it could be used to study the mechanisms of neurodegeneration and test neuroprotective agents .
Mitochondrial Dysfunction Studies
Given that related compounds interfere with mitochondrial complex I, this compound could be used to study mitochondrial dysfunction. This is particularly relevant in researching conditions like Parkinson’s disease, where mitochondrial impairment is a key feature .
Oxidative Stress Research
The metabolism of similar compounds leads to the production of free radicals, causing oxidative stress. This compound could be used to investigate oxidative stress pathways and the role they play in cell death and diseases .
Development of Therapeutic Agents
Due to its potential activity in the central nervous system, this compound could be a starting point for the development of new therapeutic agents aimed at treating neurological disorders .
Inflammation and Excitotoxicity
The compound could be used to study inflammation and excitotoxicity in neuronal cells. These processes are involved in various neurological diseases and understanding them is crucial for developing treatments .
Dopaminergic System Research
As an analog to MPTP, this compound might be used to study the dopaminergic system, which is vital for movement control and is affected in Parkinson’s disease .
Drug Metabolism and Toxicity
Research into how this compound is metabolized could provide insights into drug metabolism pathways and the toxicity of related compounds, which is essential for drug safety evaluations .
Antioxidant Mechanisms
Given the antioxidant properties of related pyrazolone derivatives, this compound could be used to explore antioxidant mechanisms and their potential therapeutic applications, such as in stroke recovery or amyotrophic lateral sclerosis (ALS) treatment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-5-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23-18(11-16(22-23)14-7-3-2-4-8-14)19(25)20-12-15-13-21-24-10-6-5-9-17(15)24/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMAHMGTZGYQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2965643.png)

![3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid](/img/structure/B2965647.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965649.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2965653.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2965655.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2965657.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2965658.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)